Cas no 30188-20-6 (2-ethylthiomorpholine)

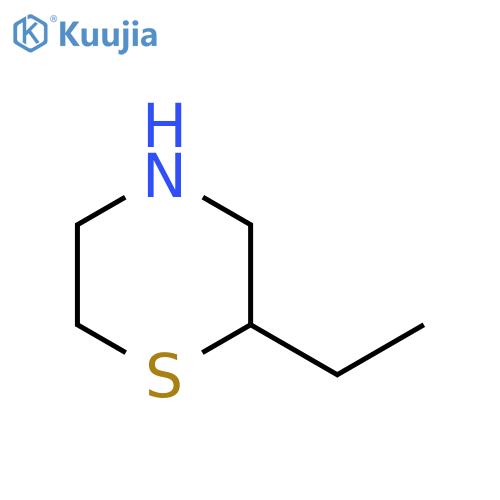

2-ethylthiomorpholine structure

商品名:2-ethylthiomorpholine

CAS番号:30188-20-6

MF:C6H13NS

メガワット:131.23912024498

CID:4644360

2-ethylthiomorpholine 化学的及び物理的性質

名前と識別子

-

- 2-ethylthiomorpholine

- Thiomorpholine, 2-ethyl-

-

- インチ: 1S/C6H13NS/c1-2-6-5-7-3-4-8-6/h6-7H,2-5H2,1H3

- InChIKey: HBLYPCZZIIUFRO-UHFFFAOYSA-N

- ほほえんだ: N1CCSC(CC)C1

2-ethylthiomorpholine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-93853-1.0g |

2-ethylthiomorpholine |

30188-20-6 | 95.0% | 1.0g |

$770.0 | 2025-03-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN14737-10G |

2-ethylthiomorpholine |

30188-20-6 | 95% | 10g |

¥ 16,533.00 | 2023-04-13 | |

| Enamine | EN300-93853-5.0g |

2-ethylthiomorpholine |

30188-20-6 | 95.0% | 5.0g |

$2235.0 | 2025-03-21 | |

| Enamine | EN300-93853-0.5g |

2-ethylthiomorpholine |

30188-20-6 | 95.0% | 0.5g |

$601.0 | 2025-03-21 | |

| Enamine | EN300-93853-2.5g |

2-ethylthiomorpholine |

30188-20-6 | 95.0% | 2.5g |

$1509.0 | 2025-03-21 | |

| Aaron | AR019T7Y-1g |

2-Ethylthiomorpholine |

30188-20-6 | 95% | 1g |

$1084.00 | 2025-02-08 | |

| Aaron | AR019T7Y-250mg |

2-Ethylthiomorpholine |

30188-20-6 | 95% | 250mg |

$552.00 | 2025-02-08 | |

| A2B Chem LLC | AV36290-2.5g |

2-ethylthiomorpholine |

30188-20-6 | 95% | 2.5g |

$1624.00 | 2024-04-20 | |

| A2B Chem LLC | AV36290-10g |

2-ethylthiomorpholine |

30188-20-6 | 95% | 10g |

$3525.00 | 2024-04-20 | |

| 1PlusChem | 1P019SZM-10g |

2-ethylthiomorpholine |

30188-20-6 | 95% | 10g |

$4160.00 | 2024-05-06 |

2-ethylthiomorpholine 関連文献

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

30188-20-6 (2-ethylthiomorpholine) 関連製品

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:30188-20-6)2-ethylthiomorpholine

清らかである:99%

はかる:1g

価格 ($):500.0